Guanidine, methyl-, sulfate (2:1)

Übersicht

Beschreibung

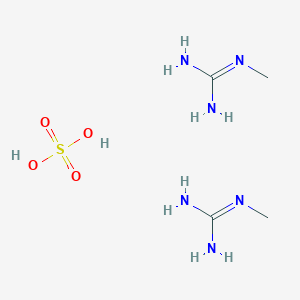

Guanidine, methyl-, sulfate (2:1) is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products . It is a strong organic base existing primarily as guanidium ions at physiological pH .

Synthesis Analysis

The synthesis of guanidine derivatives is a popular topic in chemistry. The most common guanidine salts, including nitrate, hydrochloride, carbonate, and sulfate, are stable crystalline solids produced industrially either by the chemical method (melting of ammonium salts with urea) or from urea production wastes .Molecular Structure Analysis

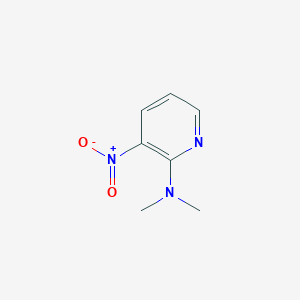

The molecular formula of Methylguanidine sulfate is C4H16N6O4S, with an average mass of 244.273 Da and a monoisotopic mass of 244.095367 Da .Chemical Reactions Analysis

Guanidine has been shown to be a strong CO2 adsorbent, with studies showing that the non-covalent G⋯CO2 complex can transform to a strongly interacting G–CO2 covalent complex under the influence of multiple molecules of G and CO2 .Physical And Chemical Properties Analysis

The physical and chemical properties of guanidine-based ionic liquids have been studied extensively. For example, the volumetric properties of guanidine-based ionic liquid mixtures have been found to be influenced by different structures due to variation of cationic and anionic species .Wissenschaftliche Forschungsanwendungen

Synthesis of Diverse N, N′-Disubstituted Guanidines

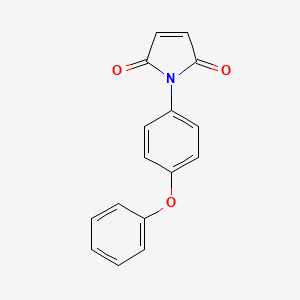

- Summary of Application: Guanidines are used in a one-pot synthesis method to create diverse N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . This method provides efficient access to diverse guanidines with yields up to 81% .

- Methods of Application: The method involves a sequential one-pot approach towards N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . This protocol features a wide substrate scope and mild conditions .

- Results or Outcomes: The method provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .

Biological Applications of Guanidines

- Summary of Application: Guanidines have found application in a diversity of biological activities . They are used in the synthesis of acyclic guanidines, which involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine .

- Methods of Application: Thiourea derivatives are used as guanidylating agents, and S-methylisothiourea has shown to be a very efficient guanidylating agent . N, N′, N″-trisubstituted guanidines have also been used to install the guanidine functionality .

- Results or Outcomes: Guanidines have found application in a diversity of biological activities . They are present in many natural products and compounds of medicinal interest .

Asymmetric 1,2-Anionotropic Rearrangement of Acylsilanes

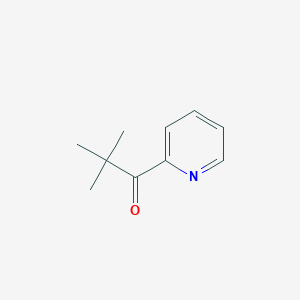

- Summary of Application: Guanidine salts are used as catalysts in the asymmetric 1,2-anionotropic rearrangement of acylsilanes .

- Methods of Application: The method involves the use of chiral guanidine salt 21 as a catalyst for the rearrangement .

- Results or Outcomes: The possibility of asymmetric 1,2-anionotropic rearrangement of acylsilanes using chiral guanidine salt 21 as a catalyst was demonstrated .

Enantioselective Reactions of Oxazolones

- Summary of Application: Guanidine derivatives are used in enantioselective reactions of oxazolones with different electrophiles .

- Methods of Application: Guanidine derivative 19 displays excellent activity in the enantioselective reactions of oxazolones with different electrophiles: aldehydes, alkynylcarbonyl compounds, allenylcarbonyl compounds, vinylketones, and dienones .

- Results or Outcomes: The use of guanidine derivative 19 has shown to be effective in enantioselective reactions of oxazolones .

Guanidines in DNA Minor Groove Binders

- Summary of Application: Guanidines have been used as DNA minor groove binders . They have the ability to form hydrogen bonds, their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity .

- Methods of Application: The high basicity of guanidine indicates that at physiological pH, guanidine will be protonated forming the guanidinium cation . Due to the conjugation between the lone pairs of the nitrogen atoms and the imine double bond, protonated guanidines have a number of resonance forms that delocalise the positive charge over the entire functional group leading to its high basicity .

- Results or Outcomes: Guanidines have found application in a diversity of biological activities . They are present in many natural products and compounds of medicinal interest .

Guanidines in Kinase Inhibitors

- Summary of Application: Guanidines have been used in the synthesis of kinase inhibitors . Kinase inhibitors are an important class of drugs that block certain enzymes called kinases.

- Methods of Application: Guanidines are used in the synthesis of kinase inhibitors through various chemical reactions .

- Results or Outcomes: Guanidines have found application in a diversity of biological activities . They are present in many natural products and compounds of medicinal interest .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methylguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H7N3.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H4,3,4,5);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYJBGQERCCGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)N.CN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060504 | |

| Record name | Guanidine, methyl-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylguanidine sulfate | |

CAS RN |

598-12-9 | |

| Record name | Guanidine, N-methyl-, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, N-methyl-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine, methyl-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[methylguanidinium] sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[3.5]nonan-1-one](/img/structure/B1296620.png)